N-benzyl-4-ethoxy-N-isopropylbenzamide

Beschreibung

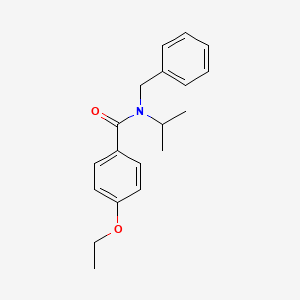

N-Benzyl-4-ethoxy-N-isopropylbenzamide is a substituted benzamide derivative characterized by a 4-ethoxy group on the benzoyl ring and dual N-substituents: a benzyl group (C₆H₅CH₂) and an isopropyl group (CH(CH₃)₂). Its molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 297.39 g/mol. The ethoxy substituent enhances lipophilicity, while the bulky N-substituents may influence steric interactions in biological or synthetic contexts.

Eigenschaften

IUPAC Name |

N-benzyl-4-ethoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-4-22-18-12-10-17(11-13-18)19(21)20(15(2)3)14-16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGNKMGAEBJRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Complexity: The target compound’s dual N-substituents (benzyl and isopropyl) contrast with simpler analogues like 4-ethoxy-N-(4-isopropylphenyl)benzamide (single N-substituent) .

Functional Group Diversity :

- 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide incorporates a sulfamoyl group and benzothiazole ring, which are associated with enhanced hydrogen-bonding and π-stacking capabilities, respectively .

Physicochemical Properties

- Lipophilicity : The hexyloxy analogue () is more lipophilic (logP ~6.2 estimated) than the ethoxy-containing compounds (logP ~3.5–4.0), impacting solubility and bioavailability.

- Molecular Weight : The target compound (297.39 g/mol) falls within the acceptable range for drug-like molecules, whereas the sulfamoyl-benzothiazole derivative (514.69 g/mol) may face challenges in pharmacokinetics due to its size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.